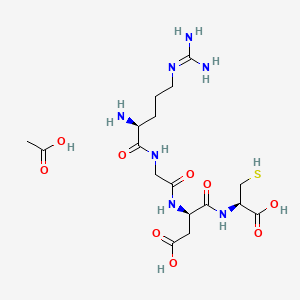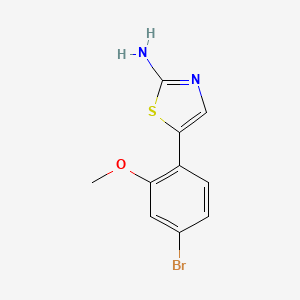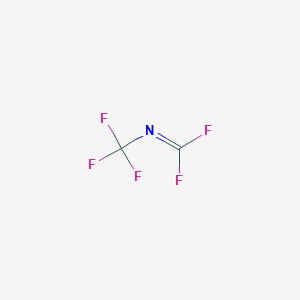
Perfluoro-2-azapropene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perfluoro-2-azapropene is a highly electrophilic compound characterized by the presence of a perfluorinated carbon-nitrogen double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Perfluoro-2-azapropene can be synthesized through the reaction of perfluoroisobutylene with nitrogen-containing reagents. One common method involves the reaction of perfluoroisobutylene with ammonia or amines under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of specialized equipment to handle the highly reactive and toxic nature of the compound. The process requires stringent control of temperature and pressure to ensure the safe and efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Perfluoro-2-azapropene undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with organomagnesium compounds (Grignard reagents) to form vinylic substitution products.
Condensation Reactions: It undergoes electrophilic condensation to form linear and cyclic trimers.
Addition Reactions: It reacts with carboxylic acids to form (trifluoromethylamino)difluoromethyl esters.
Common Reagents and Conditions
Organomagnesium Compounds: Used in substitution reactions to form vinylic derivatives.
Carboxylic Acids: React with this compound to form esters.
Electrophilic Reagents: Used in condensation reactions to form trimers.
Major Products Formed
Vinylic Derivatives: Formed from reactions with organomagnesium compounds.
Wissenschaftliche Forschungsanwendungen
Perfluoro-2-azapropene has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis to form complex molecules.
Biology: Studied for its potential interactions with biological molecules due to its electrophilic nature.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialized materials and as a catalyst in chemical reactions.
Wirkmechanismus
Perfluoro-2-azapropene exerts its effects through its highly electrophilic nature, which allows it to react readily with nucleophiles. The compound’s electrophilicity is attributed to the presence of the perfluorinated carbon-nitrogen double bond, which creates a significant electron deficiency on the carbon atom. This electron deficiency makes the compound highly reactive towards nucleophilic attack, leading to the formation of various products depending on the reacting nucleophile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perfluoroisobutylene: Another highly electrophilic fluoroolefin.
Perfluorobut-2-ene: Reacts similarly to perfluoro-2-azapropene but forms different adducts.
Uniqueness
This compound is unique due to its specific reactivity patterns and the types of products it forms. Unlike other fluoroolefins, it can form both linear and cyclic trimers through electrophilic condensation . Additionally, its reactions with organomagnesium compounds and carboxylic acids result in distinct products that are not typically observed with other similar compounds .
Eigenschaften
CAS-Nummer |
371-71-1 |
|---|---|
Molekularformel |
C2F5N |
Molekulargewicht |
133.02 g/mol |
IUPAC-Name |
1,1-difluoro-N-(trifluoromethyl)methanimine |
InChI |
InChI=1S/C2F5N/c3-1(4)8-2(5,6)7 |
InChI-Schlüssel |
WHRDMJSLIKCSRL-UHFFFAOYSA-N |
Kanonische SMILES |
C(=NC(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



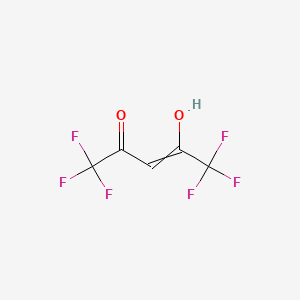
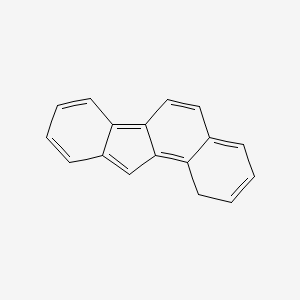
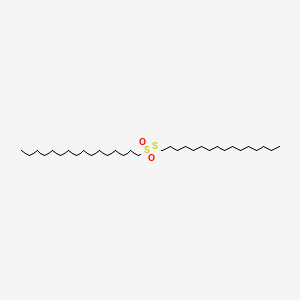
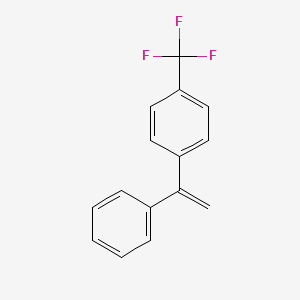

![2-(5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14762293.png)
![[(3S,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B14762295.png)
![4H-Spiro[cyclohepta[c]pyrazole-7,2'-[1,3]dioxolane]](/img/structure/B14762297.png)

![4-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14762314.png)
![4-Amino-2-[(2-ammonio-1-oxopropyl)amino]-4-oxobutanoate](/img/structure/B14762317.png)
